molecular formula C18H21NO4S2 B2508549 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide CAS No. 1396887-40-3

3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B2508549
CAS No.: 1396887-40-3
M. Wt: 379.49
InChI Key: CYPFTMRHYQPMBW-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a cyclopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzenesulfonyl chloride and 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide
  • 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxyethyl]propanamide
  • 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(thiophen-2-yl)ethyl]propanamide

Uniqueness

3-(benzenesulfonyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-17(10-12-25(22,23)15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-24-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPFTMRHYQPMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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